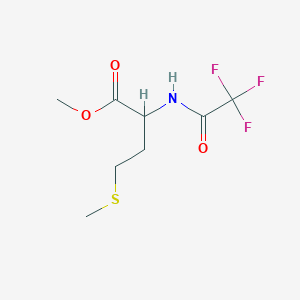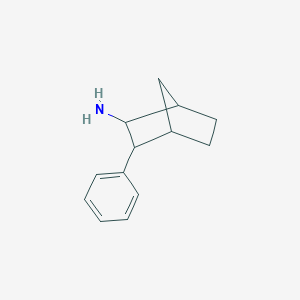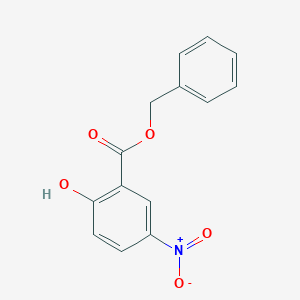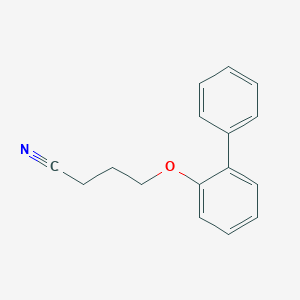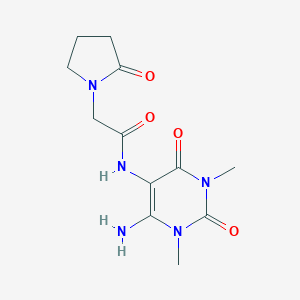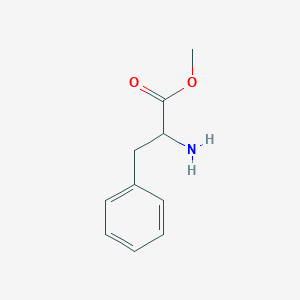
Methyl 2-amino-3-phenylpropanoate
Descripción general
Descripción
Methyl 2-amino-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, typically using continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenylpyruvic acid or benzaldehyde derivatives.
Reduction: Phenylpropanol derivatives.
Substitution: Halogenated phenylpropanoates.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-phenylpropanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the synthesis of neurotransmitters. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Phenylalanine: The parent amino acid from which methyl 2-amino-3-phenylpropanoate is derived.
Methyl 2-amino-3-hydroxy-3-phenylpropanoate: A hydroxylated derivative with different reactivity and applications.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: A para-hydroxy derivative with distinct biological activity.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent amino acid. This ester group enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903021 | |
| Record name | NoName_3602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-44-1, 21685-51-8 | |
| Record name | DL-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound (S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate (5e) interact with tyrosinase and what are the downstream effects of this interaction?
A: The research demonstrates that compound 5e acts as a potent inhibitor of mushroom tyrosinase. [] While the precise mechanism of action is not fully elucidated in the paper, the authors suggest that the compound exhibits mixed-type inhibition. This implies that 5e can bind to both the free enzyme and the enzyme-substrate complex, hindering tyrosinase's catalytic activity. [] Tyrosinase is a key enzyme involved in melanin biosynthesis, and inhibiting its activity can disrupt this process, leading to potential applications in areas like skin lightening cosmetics and food preservation.
Q2: What is the significance of the Structure-Activity Relationship (SAR) study conducted on these hydroxypyridinone-L-phenylalanine conjugates?
A: While the paper focuses on the synthesis and inhibitory activity of the specific compound 5e, it mentions that a range of hydroxypyridinone-L-phenylalanine conjugates were synthesized and tested. [] This suggests that a Structure-Activity Relationship (SAR) study was likely conducted. SAR studies are crucial in drug discovery as they help understand how different structural modifications to a lead compound influence its biological activity. By analyzing the activity profiles of various synthesized conjugates, researchers can identify key structural features responsible for potent tyrosinase inhibition, paving the way for the development of even more effective inhibitors in the future.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
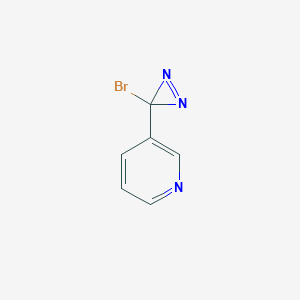
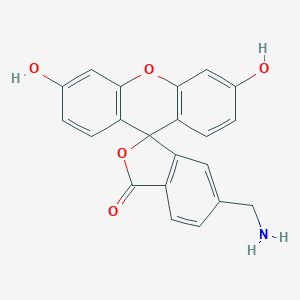
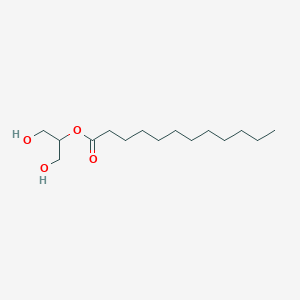
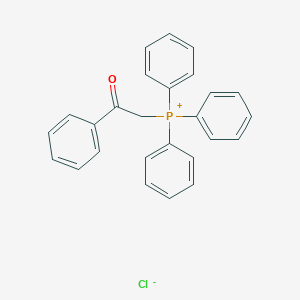
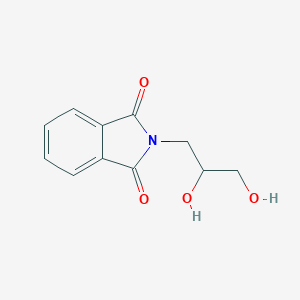
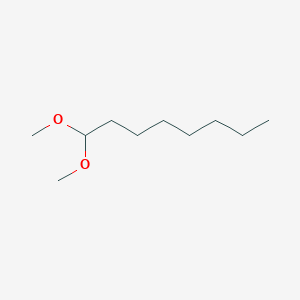
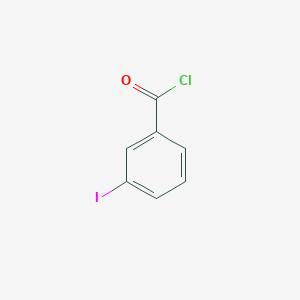
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
